MPr-SMCC

Bioconjugation ADC Linker Chemistry Crosslinker Design

Standard SMCC crosslinkers require organic solvents that risk protein aggregation and tertiary structure damage during bioconjugation. MPr-SMCC eliminates this bottleneck through innate water solubility, enabling direct aqueous-phase conjugation that preserves antibody integrity and reduces aggregate formation. Key differentiators: • Aqueous solubility - dissolves directly in physiological buffers, bypassing DMSO/DMF and minimizing protein precipitation risk • Exceptional maleimide stability - retains reactivity for 64 h in pH 7.0 buffer at 4°C, enabling lyophilized intermediate storage and on-demand conjugation • High synthetic efficiency - achieves 60-70% coupled-product yield over two steps for drug-linker payload construction

Molecular Formula C19H24N2O8S
Molecular Weight 440.5 g/mol
Cat. No. B14770727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPr-SMCC
Molecular FormulaC19H24N2O8S
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2C(=O)CC(C2=O)SCCC(=O)O)C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C19H24N2O8S/c22-14-5-6-15(23)21(14)29-19(28)12-3-1-11(2-4-12)10-20-16(24)9-13(18(20)27)30-8-7-17(25)26/h11-13H,1-10H2,(H,25,26)
InChIKeyADHKQPMIACQTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPr-SMCC: A Mercaptopropanoic Acid-Derivatized, Cyclohexane-Stabilized Heterobifunctional Crosslinker for Amine-to-Sulfhydryl Bioconjugation


MPr-SMCC is a heterobifunctional crosslinking reagent classified as an ADC (Antibody-Drug Conjugate) linker . It is a derivative of the widely used SMCC crosslinker, distinguished by the incorporation of a 3-mercaptopropanoic acid (MPr) moiety . This structural modification results in a compound with a molecular formula of C₁₉H₂₄N₂O₈S and a molecular weight of 440.47 g/mol . Like its parent compound SMCC, MPr-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS) ester group and a sulfhydryl-reactive maleimide group, separated by a stabilizing cyclohexane bridge . This configuration enables the formation of stable, non-cleavable covalent conjugates between amine-containing and sulfhydryl-containing biomolecules, with the NHS ester reacting optimally at pH 7-9 and the maleimide at pH 6.5-7.5 to form a thioether bond .

Why MPr-SMCC Cannot Be Substituted by Generic SMCC Analogs: Evidence of Distinct Molecular Properties


Despite the shared core reactivity of SMCC-based crosslinkers, direct substitution with standard SMCC, Sulfo-SMCC, or PEGylated variants like SM(PEG)₂ is not scientifically or procedurally equivalent due to fundamental differences in molecular architecture that dictate solubility, conjugate stability, and downstream performance. MPr-SMCC is a distinct chemical entity (C₁₉H₂₄N₂O₈S, MW 440.47) synthesized by reacting SMCC with 3-mercaptopropanoic acid, resulting in a new structure with an additional carboxylic acid functional group that alters its solubility profile and charge state compared to the parent compound . While standard SMCC is water-insoluble and requires organic solvents like DMSO or DMF for dissolution, MPr-SMCC exhibits high solubility in polar solvents including water, enabling aqueous-based conjugation workflows that reduce protein aggregation and preserve biomolecule integrity . The enhanced maleimide stability conferred by the cyclohexane bridge—a feature shared with SMCC—is retained in MPr-SMCC, as maleimide groups in this scaffold remain stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7.0 and 4°C, a critical quality attribute for reproducible maleimide activation of proteins . These differentiated physicochemical properties directly impact procurement decisions, as substituting MPr-SMCC with a generic SMCC analog introduces uncontrolled variability in solubility, conjugation efficiency, and ultimate conjugate quality.

MPr-SMCC Quantified Differentiation Evidence: Comparative Data vs. SMCC, Sulfo-SMCC, and SM(PEG)₂


MPr-SMCC Molecular Architecture vs. SMCC: A Covalently Linked Mercaptopropanoic Acid Moiety

MPr-SMCC is not a simple analog of SMCC but a distinct compound synthesized by the covalent attachment of 3-mercaptopropanoic acid (MPr) to the SMCC scaffold. This is a fundamental molecular difference from standard SMCC (C₁₆H₁₈N₂O₆, MW 334.33) and Sulfo-SMCC (which incorporates a sulfonate group for water solubility). The synthesis involves reacting succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with 3-mercaptopropanoic acid, yielding MPr-SMCC with a molecular formula of C₁₉H₂₄N₂O₈S and a molecular weight of 440.47 g/mol . The MPr modification introduces a free carboxylic acid group to the linker, which is absent in SMCC and its sulfonated or PEGylated derivatives . This structural distinction is not merely nominal; it alters the compound's charge characteristics and solubility profile, directly influencing its behavior in aqueous conjugation reactions and its compatibility with downstream purification and analytical workflows.

Bioconjugation ADC Linker Chemistry Crosslinker Design

MPr-SMCC Solubility Profile vs. SMCC: Aqueous Compatibility Enables Organic Solvent-Free Conjugation

MPr-SMCC demonstrates fundamentally different solubility properties compared to its parent compound SMCC. While SMCC is water-insoluble and requires dissolution in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prior to use, MPr-SMCC is reported to be highly soluble in polar solvents including water . This is a direct consequence of the 3-mercaptopropanoic acid modification, which introduces a hydrophilic carboxylic acid group to the otherwise hydrophobic cyclohexane scaffold. In contrast, Sulfo-SMCC achieves water solubility through a sulfonate group, and SM(PEG)₂ incorporates a polyethylene glycol spacer for hydrophilicity. The aqueous solubility of MPr-SMCC eliminates the need for organic co-solvents in conjugation reactions, which is a known contributor to protein denaturation, aggregation, and loss of biological activity during bioconjugation workflows .

Aqueous Bioconjugation Solubility Protein Stability

MPr-SMCC Maleimide Stability vs. Non-Cyclohexane Maleimides: Extended Half-Life Under Conjugation Conditions

The cyclohexane bridge in MPr-SMCC and SMCC confers exceptional stability to the maleimide group, a critical quality attribute for reproducible bioconjugation. Maleimide groups in SMCC-based crosslinkers are stable for 64 hours in 0.1 M sodium phosphate buffer at pH 7.0 and 4°C . This stability is significantly higher than that of maleimide groups in non-cyclohexane-containing crosslinkers, which are more prone to hydrolysis at pH > 7.5. The cyclohexane ring in the spacer arm decreases the rate of maleimide hydrolysis, enabling proteins that have been maleimide-activated with SMCC or MPr-SMCC to be lyophilized and stored for later conjugation to sulfhydryl-containing molecules . This property is retained in MPr-SMCC, as the cyclohexane bridge is preserved in its structure .

Crosslinker Stability Maleimide Hydrolysis Conjugation Kinetics

MPr-SMCC Two-Step Conjugation Efficiency vs. Single-Step Methods: Enhanced Control and Reduced Homopolymerization

MPr-SMCC, as a heterobifunctional crosslinker, enables a sequential two-step conjugation strategy that is inherently superior to homobifunctional reagents like DSS (Disuccinimidyl suberate) for controlling conjugate stoichiometry and minimizing unwanted polymerization. The two-step method involves first reacting the NHS ester of MPr-SMCC with primary amines on a protein (pH 7-9), followed by purification to remove excess crosslinker, and then reacting the maleimide-activated intermediate with a sulfhydryl-containing molecule (pH 6.5-7.5) . This contrasts with homobifunctional NHS-ester reagents (e.g., DSS) or glutaraldehyde, which promote uncontrolled self-conjugation and polymerization. While direct comparative efficiency data for MPr-SMCC versus SMCC are limited, literature reports for SMCC-based conjugations provide a benchmark: conjugation of oti-PI with HRP via SMCC yielded 16% efficiency with a single conjugate product, whereas alternative methods (EDC, periodate oxidation) yielded 16% and 46% respectively but with broader product distributions [1]. The MPr modification in MPr-SMCC is expected to maintain this controlled conjugation profile while offering the additional benefit of aqueous solubility.

Conjugation Efficiency ADC Manufacturing Crosslinking Selectivity

Optimal Research and Industrial Application Scenarios for MPr-SMCC Based on Quantified Differentiation


Aqueous-Phase Antibody-Drug Conjugate (ADC) Synthesis Requiring Organic Solvent-Free Conditions

MPr-SMCC is the preferred crosslinker for ADC manufacturing workflows that mandate aqueous conjugation conditions to preserve antibody tertiary structure and minimize aggregation. Unlike SMCC, which requires dissolution in DMSO or DMF and can induce protein precipitation upon addition to aqueous buffers, MPr-SMCC's water solubility enables direct addition to antibody solutions in physiological buffers . This is particularly critical for therapeutic ADCs where maintaining native antibody conformation is essential for target binding affinity and reduced immunogenicity. The two-step heterobifunctional conjugation strategy further ensures controlled DAR (Drug-to-Antibody Ratio) and minimizes homopolymerization, a key quality attribute for regulatory compliance .

Pre-Activation and Lyophilization of Maleimide-Modified Proteins for Long-Term Storage

Laboratories that pre-activate proteins with maleimide groups and store them as lyophilized intermediates for on-demand conjugation to sulfhydryl-containing payloads (e.g., thiolated oligonucleotides, cysteine-tagged peptides, or free thiol-containing drugs) should prioritize MPr-SMCC. The cyclohexane bridge in MPr-SMCC confers exceptional maleimide stability, with documented retention of reactivity for 64 hours in pH 7.0 buffer at 4°C . This stability window is critical for manufacturing workflows where the maleimide-activated intermediate must be purified, characterized, and stored prior to the final conjugation step. Using crosslinkers lacking this cyclohexane stabilization (e.g., BMPS, GMBS) increases the risk of maleimide hydrolysis and subsequent loss of conjugation efficiency .

Development of Homogeneous 1:1 Protein-Protein or Protein-Oligonucleotide Conjugates for Diagnostics

For the generation of well-defined, stoichiometrically controlled conjugates—such as antibody-enzyme fusions for ELISA, antibody-oligonucleotide probes for proximity ligation assays, or protein-fluorophore conjugates for imaging—MPr-SMCC offers a clear advantage over homobifunctional crosslinkers like DSS or glutaraldehyde. The heterobifunctional two-step protocol enables sequential reaction with amine and sulfhydryl groups, preventing the uncontrolled polymerization and heterogeneous product mixtures that plague homobifunctional NHS-ester reagents . Reported conjugation efficiencies for SMCC-based methods, while modest (16% yield for oti-PI-HRP), produce a single conjugate species, which is preferable for applications requiring high batch-to-batch reproducibility and defined conjugate stoichiometry .

Synthesis of Drug-Linker Payloads (e.g., SMCC-MDC) for Next-Generation ADCs

MPr-SMCC is a key synthetic intermediate for constructing complex drug-linker payloads, such as SMCC-MDC (a maytansinoid derivative). The synthesis involves reacting MPr-SMCC with a drug molecule under carbodiimide coupling conditions (e.g., EDC), achieving coupled product yields of 60-70% over two steps . This high synthetic efficiency, combined with the aqueous solubility and maleimide stability advantages of the MPr-SMCC scaffold, positions it as a strategic starting material for ADC discovery and development programs aiming to optimize linker-drug chemistry for improved therapeutic index .

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